(Z)-2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazinyl)ethyl oleate
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Overview
Description
(Z)-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl oleate is a complex organic compound that features a trifluoromethyl group, a thioxanthene core, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl oleate typically involves multiple steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a thioxanthene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the piperazine reacts with the thioxanthene derivative.
Esterification with Oleic Acid: The final step involves esterification with oleic acid to form the oleate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oleate ester, converting it to the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenated reagents and bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl oleate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and thioxanthene groups on biological systems. It may serve as a model compound for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on various biological targets, including receptors and enzymes.
Industry
In the industrial sector, (Z)-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl oleate can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl oleate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The thioxanthene core can interact with various receptors, potentially modulating their activity. The piperazine ring may also play a role in binding to specific proteins or enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(Z)-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl oleate is unique due to its combination of a trifluoromethyl group, a thioxanthene core, and a piperazine ring. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of (Z)-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl oleate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
85721-06-8 |
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Molecular Formula |
C41H57F3N2O2S |
Molecular Weight |
699.0 g/mol |
IUPAC Name |
ethyl (Z)-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]octadec-9-enoate |
InChI |
InChI=1S/C41H57F3N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-23-37(40(47)48-4-2)46-30-28-45(29-31-46)27-20-22-34-35-21-18-19-24-38(35)49-39-26-25-33(32-36(34)39)41(42,43)44/h11-12,18-19,21-22,24-26,32,37H,3-10,13-17,20,23,27-31H2,1-2H3/b12-11-,34-22- |
InChI Key |
VJGPTRNEXYYOBB-QKCKFDDGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=O)OCC)N1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)OCC)N1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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